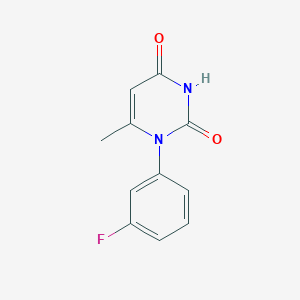![molecular formula C20H15FN6O B2975544 N-ethyl-2-[4-(4-methylphenyl)-3-morpholin-4-yl-1H-pyrazol-1-yl]-N-phenylacetamide CAS No. 1207042-00-9](/img/structure/B2975544.png)
N-ethyl-2-[4-(4-methylphenyl)-3-morpholin-4-yl-1H-pyrazol-1-yl]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include the type of compound it is (for example, an organic compound, an inorganic compound, a polymer, etc.) and its uses or applications.
Synthesis Analysis
The synthesis of a compound refers to the process by which it is made. This can involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure. The yield and purity of the product are also important considerations.Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds, decomposition reactions, and reactions under various conditions. The products of these reactions and their yields are also studied.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and reactivity with other compounds. These properties can often be found in chemical databases.Scientific Research Applications
Coordination Complexes and Antioxidant Activity
K. Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and their Co(II) and Cu(II) coordination complexes, revealing significant antioxidant activities through various in vitro assays. The study elucidates the impact of hydrogen bonding on self-assembly processes in these complexes, offering insights into their potential applications in materials science and biochemistry (Chkirate et al., 2019).
Anticancer Activity
Liang-Wen Zheng et al. (2011) explored the synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, demonstrating their ability to inhibit the growth of lung cancer cells. This work opens avenues for the development of new anticancer agents based on pyrazole derivatives (Zheng et al., 2011).
Antifungal Agents
D. Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as potent antifungal agents with broad-spectrum activity against Candida and Aspergillus species. This discovery contributes to the ongoing search for new antifungal therapies (Bardiot et al., 2015).
Synthetic Applications and Biological Evaluations
Fikret Turkan et al. (2019) synthesized novel pyrazoline derivatives, evaluating their effectiveness as inhibitors of human carbonic anhydrase and acetylcholinesterase enzymes. The compounds displayed significant inhibitory activities, suggesting potential therapeutic applications (Turkan et al., 2019).
Drug Development and Molecular Docking
Praveen Kumar et al. (2021) designed and synthesized a novel compound targeting breast cancer, demonstrating potent activity against the MCF-7 cell line. Molecular docking studies supported the compound's mechanism of action, highlighting its potential as an anti-breast cancer agent (Kumar et al., 2021).
Safety And Hazards
The safety and hazards of a compound refer to its potential effects on human health and the environment. This can include toxicity, flammability, and environmental impact. Safety data sheets (SDS) often provide this information.
Future Directions
Future directions for research on a compound can include potential applications, further studies on its properties, and the development of new synthesis methods.
properties
IUPAC Name |
1-(4-fluorophenyl)-5-pyridin-4-yl-N-(pyridin-2-ylmethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN6O/c21-15-4-6-17(7-5-15)27-19(14-8-11-22-12-9-14)18(25-26-27)20(28)24-13-16-3-1-2-10-23-16/h1-12H,13H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAQECPRBLZNMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

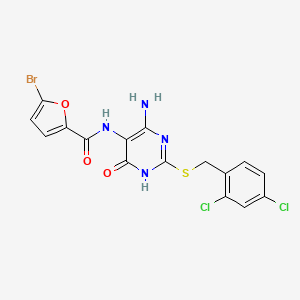
![6-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B2975463.png)
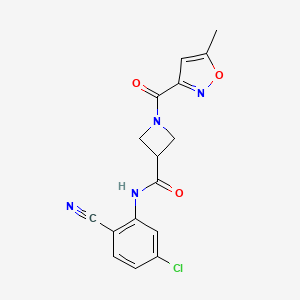
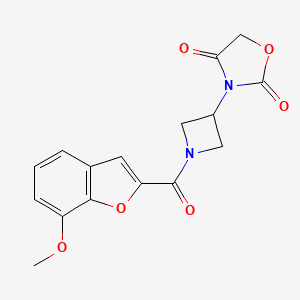
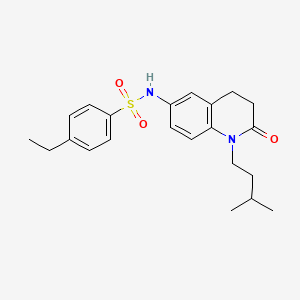
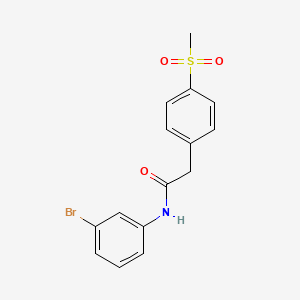
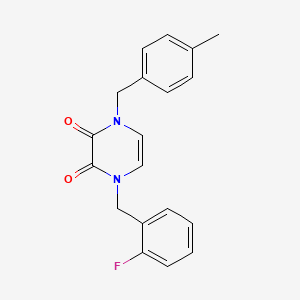
![N-propyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2975474.png)
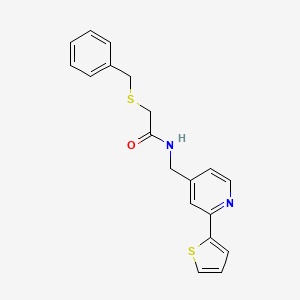
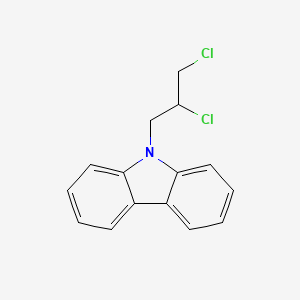
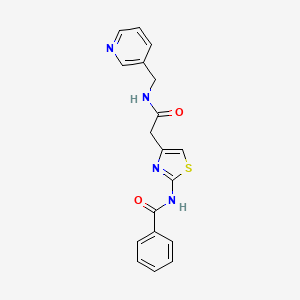
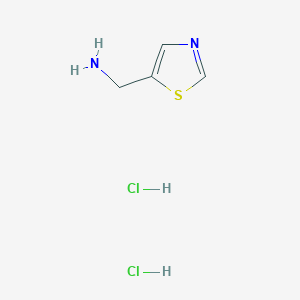
![(3aR,6aR)-tetrahydrofuro[3,4-d]oxazol-2(3H)-one](/img/structure/B2975482.png)
